molecular formula C16H25N3O B265706 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

Numéro de catalogue B265706
Poids moléculaire: 275.39 g/mol
Clé InChI: PXVVMMJYWALWCS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases.

Mécanisme D'action

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme in the B cell receptor (BCR) signaling pathway. By inhibiting BTK, 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide blocks the activation and proliferation of B cells and reduces the production of inflammatory cytokines. 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide also inhibits the activity of interleukin-2-inducible T-cell kinase (ITK), which is involved in T cell activation and cytokine production.
Biochemical and physiological effects:
2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to have a favorable pharmacokinetic profile and to be well-tolerated in preclinical studies. It has a high oral bioavailability and a long half-life, which makes it a suitable candidate for oral administration. 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to reduce the levels of autoantibodies and inflammatory cytokines in animal models of autoimmune diseases. It has also been shown to inhibit the growth of cancer cells and to enhance the efficacy of other cancer drugs in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is its high selectivity for BTK and ITK, which reduces the risk of off-target effects. 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is its relatively low potency compared to other BTK inhibitors. This may limit its efficacy in certain types of cancer or autoimmune diseases.

Orientations Futures

Future research on 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide should focus on optimizing its potency and efficacy in different types of cancer and autoimmune diseases. It should also investigate the potential synergy between 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide and other cancer drugs or immunomodulatory agents. In addition, future studies should investigate the long-term safety and efficacy of 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide in clinical trials. Finally, 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide may also have potential applications in other diseases such as allergies and asthma, which should be explored in future research.

Méthodes De Synthèse

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is synthesized through a series of chemical reactions starting from 2,4,6-trimethylbenzoyl chloride and 4-methylpiperazine. The final product is obtained through purification and crystallization steps.

Applications De Recherche Scientifique

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has been extensively studied for its potential use as a treatment for various types of cancer and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer drugs. 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has also been shown to modulate the immune system by targeting B cells and T cells, which makes it a promising candidate for the treatment of autoimmune diseases.

Propriétés

Nom du produit

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

Formule moléculaire

C16H25N3O

Poids moléculaire

275.39 g/mol

Nom IUPAC

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C16H25N3O/c1-12-9-13(2)16(14(3)10-12)17-15(20)11-19-7-5-18(4)6-8-19/h9-10H,5-8,11H2,1-4H3,(H,17,20)

Clé InChI

PXVVMMJYWALWCS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C)C

SMILES canonique

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.